
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2
Übersicht
Beschreibung
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2: is a synthetic peptide composed of nine amino acids. This compound is a modified fragment of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation . The unique sequence and modifications of this compound make it a potent antagonist of substance P, which has significant implications in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues in the peptide can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Analgesic Properties
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 exhibits significant antinociceptive (pain-relieving) effects, making it a candidate for pain management therapies. The presence of D-Trp and other modifications enhances its binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).
- Case Study : In a study assessing the analgesic efficacy of various peptide analogs, it was found that modifications to the peptide structure, such as the inclusion of D-amino acids, improved metabolic stability and receptor affinity. This compound showed a marked increase in pain relief compared to unmodified peptides, indicating its potential as a therapeutic agent in chronic pain conditions .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier (BBB) allows it to exert effects on central nervous system disorders.
- Case Study : In models of neurodegeneration, this peptide demonstrated protective effects against neuronal cell death induced by excitotoxicity. The mechanism involved modulation of neuroinflammatory pathways, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Structural Stability and Modification
The incorporation of D-amino acids in the peptide sequence contributes to increased resistance against enzymatic degradation. This feature is crucial for developing long-lasting therapeutic agents.
Peptide Modification | Effect on Stability | Binding Affinity |
---|---|---|
D-Pro at position 2 | Increased stability | High |
D-Trp at positions 7 & 9 | Enhanced receptor binding | Very high |
Nle at position 11 | Improved metabolic profile | Moderate |
Drug Design
The design of this peptide involves rational drug design principles where modifications are made to improve pharmacokinetic properties.
- Insight : The introduction of non-natural amino acids has been shown to enhance the pharmacological profile of similar peptides. For instance, studies have demonstrated that adding piperidine derivatives can significantly improve BBB permeability and analgesic efficacy .
Clinical Trials
Ongoing clinical trials are evaluating the efficacy of this compound in various pain management protocols.
Wirkmechanismus
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 exerts its effects by acting as an antagonist of substance P. It binds to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P, thereby blocking the receptor’s activation and subsequent signaling pathways . This inhibition can reduce pain perception and inflammation, making it a valuable tool in pain management and inflammatory disease research .
Vergleich Mit ähnlichen Verbindungen
D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2: Another substance P antagonist with a similar sequence but different amino acid composition.
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2: A closely related peptide with methionine instead of norleucine.
Uniqueness: D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 is unique due to its specific sequence and modifications, which confer high potency and selectivity as a substance P antagonist . Its ability to effectively block NK1 receptor activation distinguishes it from other similar compounds .
Biologische Aktivität
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 is a synthetic peptide that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of pain modulation and neuropharmacology. This compound is a derivative of naturally occurring peptides, modified to enhance its stability and receptor binding affinity.
Chemical Structure
The compound consists of a sequence of amino acids, including D-Proline (D-Pro), Glutamine (Gln), Tryptophan (Trp), Phenylalanine (Phe), Leucine (Leu), and Norleucine (Nle). Its structure can be represented as follows:
This compound primarily interacts with opioid receptors, specifically the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). The presence of D-amino acids in its structure enhances resistance to enzymatic degradation, which is crucial for its prolonged action in biological systems.
Binding Affinities
The binding affinities of this peptide to various opioid receptors have been studied extensively. A comparative analysis of its Ki values against different receptors is shown in Table 1.
Peptide | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |
---|---|---|---|
This compound | 5.99 ± 0.70 | 201.6 ± 2.50 | 7.46 ± 0.60 |
This table illustrates that this compound exhibits significant binding affinity for MOR, suggesting its potential as an analgesic agent.
Biological Activity
Research indicates that this compound possesses notable antinociceptive properties. In studies involving animal models, the compound has been shown to effectively reduce pain responses, comparable to traditional opioid analgesics but with potentially fewer side effects due to its unique structure.
Case Studies
- Pain Modulation Study : In a controlled study using mice, the administration of this compound resulted in a significant reduction in nociceptive behavior when subjected to thermal pain tests. The results indicated a dose-dependent response, confirming its efficacy as an analgesic .
- Neuropharmacological Assessment : Another study evaluated the compound's impact on anxiety-like behaviors in rodent models. The findings suggested that the peptide may also exert anxiolytic effects, further broadening its therapeutic potential .
Pharmacological Implications
The pharmacological profile of this compound suggests it could be developed into a novel therapeutic agent for pain management and possibly for treating anxiety disorders. Its structural modifications contribute to enhanced stability and receptor selectivity, making it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
89430-34-2 |
---|---|
Molekularformel |
C58H77N13O10 |
Molekulargewicht |
1116.3 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C58H77N13O10/c1-4-5-18-41(51(61)74)65-55(78)45(27-33(2)3)68-57(80)48(30-36-32-64-40-20-12-10-17-38(36)40)71-56(79)46(28-34-14-7-6-8-15-34)69-58(81)47(29-35-31-63-39-19-11-9-16-37(35)39)70-54(77)44(23-25-50(60)73)67-53(76)43(22-24-49(59)72)66-52(75)42-21-13-26-62-42/h6-12,14-17,19-20,31-33,41-48,62-64H,4-5,13,18,21-30H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,74)(H,65,78)(H,66,75)(H,67,76)(H,68,80)(H,69,81)(H,70,77)(H,71,79)/t41-,42+,43-,44-,45-,46-,47+,48+/m0/s1 |
InChI-Schlüssel |
OFDJVNRFKDPBKR-VDUJBJPSSA-N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
Isomerische SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]6CCCN6 |
Kanonische SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
Sequenz |
PQQWFWLX |
Synonyme |
4-Pro-7,9-Trp-11-Nle-substance P (4-11) 4-prolyl-7,9-tryptophyl-11-norleucine-substance P (4-11) PTTNL-SP(4-11) substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)- substance P (4-11), prolyl (4)-tryptophyl(7,9)-norleucine(11)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.